Cyclobuxine D Cyclobuxine D Cyclobuxine D is a steroid alkaloid.
Brand Name: Vulcanchem
CAS No.: 2241-90-9
VCID: VC21348163
InChI: InChI=1S/C25H42N2O/c1-15-17-7-8-20-23(4)13-19(28)21(16(2)26-5)22(23,3)11-12-25(20)14-24(17,25)10-9-18(15)27-6/h16-21,26-28H,1,7-14H2,2-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25-/m0/s1
SMILES: CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5=C)NC)C)C)O)NC
Molecular Formula: C25H42N2O
Molecular Weight: 386.6 g/mol

Cyclobuxine D

CAS No.: 2241-90-9

Cat. No.: VC21348163

Molecular Formula: C25H42N2O

Molecular Weight: 386.6 g/mol

* For research use only. Not for human or veterinary use.

Cyclobuxine D - 2241-90-9

CAS No. 2241-90-9
Molecular Formula C25H42N2O
Molecular Weight 386.6 g/mol
IUPAC Name (1S,3R,6S,8R,11S,12S,14R,15S,16R)-12,16-dimethyl-6-(methylamino)-15-[(1S)-1-(methylamino)ethyl]-7-methylidenepentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol
Standard InChI InChI=1S/C25H42N2O/c1-15-17-7-8-20-23(4)13-19(28)21(16(2)26-5)22(23,3)11-12-25(20)14-24(17,25)10-9-18(15)27-6/h16-21,26-28H,1,7-14H2,2-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25-/m0/s1
Standard InChI Key BSNZFQANPMIOIU-WZBMPAQFSA-N
Isomeric SMILES C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5=C)NC)C)C)O)NC
SMILES CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5=C)NC)C)C)O)NC
Canonical SMILES CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5=C)NC)C)C)O)NC

Chemical Structure and Identification

Cyclobuxine D is a steroidal alkaloid characterized by a complex cyclopregnan skeleton. Its chemical identity is defined by specific structural features that contribute to its unique biological properties.

Basic Chemical Information

ParameterInformation
Chemical Name(3beta,5alpha,16alpha,20S)-14-Methyl-3,20-bis(methylamino)-4-methylene-9,19-cyclopregnan-16-ol
Common SynonymsCyclobuxine, NSC 91720
CAS Registry Number2241-90-9
Molecular FormulaC₂₅H₄₂N₂O
Molecular Weight386.61 g/mol
UNIIRP83EW60V2

The compound contains a characteristic steroidal framework with two methylamino groups at positions 3 and 20, a methylene group at position 4, and a hydroxyl group at position 16. The complex spatial arrangement of these functional groups is critical to its biological activity .

Structural Characteristics

Cyclobuxine D features a unique cyclopregnan skeleton with a 9,19-cyclo structure, giving it a distinctive three-dimensional configuration. The stereochemistry of the molecule includes specific configurations at multiple chiral centers (3beta, 5alpha, 16alpha, 20S), which were established through comprehensive structural studies by Brown and Kupchan in 1964 .

Physical and Chemical Properties

Cyclobuxine D exhibits several distinctive physical and chemical properties that are important for its characterization, isolation, and potential applications.

Physical Properties

PropertyValue
Physical StateCrystalline solid
Melting Point236-238°C or 245-247°C (decomposition)
Boiling Point494.2°C at 760 mmHg (calculated)
Density1.08 g/cm³ at 20°C
Flash Point53.5°C
SolubilityVery slightly soluble (0.66 g/L at 25°C)
Optical Rotation[α]D²³ +98° (chloroform)

These physical properties are essential for the identification and quality control of the compound when isolated from natural sources or synthesized in laboratory settings .

Spectroscopic Properties

The compound's identity can be confirmed through various spectroscopic techniques. Nucleic acid interaction studies revealed that cyclobuxine affects the absorption spectrum of DNA and other polynucleotides by producing a generalized hyperchromicity centered at 270 mμ. The magnitude of this increased absorption follows the order: native DNA > denatured DNA ~ S-RNA > polyribonucleotide » nucleotides .

Natural Sources and Isolation

Cyclobuxine D is predominantly found in plants belonging to the Buxaceae family, particularly in different Buxus species.

Botanical Sources

The primary natural sources of cyclobuxine D include:

  • Buxus microphylla (Japanese boxwood)

  • Buxus sempervirens L. (Common boxwood)

These plants have been used in traditional medicine systems for various purposes, including cardiovascular conditions and pain management .

Isolation and Purification

The isolation of cyclobuxine D typically involves extraction of plant material using organic solvents, followed by various chromatographic techniques for purification. The compound was first isolated and characterized by Schlittler et al. in 1949 from Buxus sempervirens L. . Modern isolation protocols employ advanced chromatographic techniques to achieve high purity levels suitable for analytical and pharmacological studies.

Pharmacological Activities

Research has revealed several notable pharmacological activities of cyclobuxine D, positioning it as a compound of interest for potential therapeutic applications.

Cardiovascular Effects

Cyclobuxine D demonstrates significant cardiac activities, including:

  • Pronounced bradycardic effect in rat heart models

  • Inhibitory action on acetylcholine and barium-induced contractions of rabbit jejunum longitudinal muscle

These effects suggest potential applications in the management of cardiovascular conditions, although more clinical evidence is needed to fully establish its therapeutic profile .

Smooth Muscle Effects

Studies have documented the effects of cyclobuxine D on:

  • Drug-induced contractions of isolated rat uterine muscle

  • Potassium-activated calcium channels in intestinal smooth muscle

These findings indicate a possible role in modulating smooth muscle function across various organ systems .

Analgesic Properties

While research on the analgesic effects of cyclobuxine D itself is limited, studies on the closely related compound cyclovirobuxine D (Cvb-D) have demonstrated significant pain-relieving properties. Cvb-D alleviates inflammatory and neuropathic pain mainly via inhibition of voltage-gated calcium channels (Cav3.2 and Cav2.2), suggesting that cyclobuxine D might share similar properties given their structural similarities .

Molecular Mechanisms of Action

The biological activities of cyclobuxine D appear to be mediated through several molecular mechanisms, though more research is needed specifically on this compound rather than its analogues.

Ion Channel Modulation

Based on studies of structurally similar compounds, cyclobuxine D likely interacts with various ion channels, particularly:

  • Voltage-gated calcium channels

  • Potassium channels in cardiac and smooth muscle tissues

These interactions may explain its effects on cardiac function and smooth muscle contractility .

Nucleic Acid Interactions

Cyclobuxine has been shown to interact with DNA and other polynucleotides, producing a generalized hyperchromicity centered at 270 mμ. This suggests potential interactions with genetic material, which might contribute to some of its biological effects .

Derivatives and Related Compounds

Several derivatives and structurally related compounds of cyclobuxine D have been identified and studied.

Chemical Derivatives

Important derivatives of cyclobuxine D include:

DerivativeMolecular FormulaMolecular WeightProperties
DihydrobromideC₂₅H₄₂N₂O·2HBr548.44 g/molCrystals, decomposition at 288-292°C
N,N-Dimethylcyclobuxine DC₂₇H₄₆N₂O414.67 g/molCrystals, decomposition at 204-205°C, [α]D²⁵ +99° (chloroform)
Bisquaternary derivatives--Studied for biological activities

These derivatives often exhibit modified pharmacological profiles compared to the parent compound and have been explored for their potential biological activities .

Related Natural Compounds

Cyclovirobuxine D (Cvb-D) is a closely related triterpene alkaloid that has been more extensively studied. It is used in Chinese medicine (commercial name: Huangyangning) for treating cardiovascular diseases including coronary heart disease, angina pectoris, arrhythmias, and heart failure. Recent research has also identified anticancer, neuroprotective, and analgesic properties of Cvb-D .

Research History and Development

The scientific exploration of cyclobuxine D spans several decades, with significant milestones in its discovery, structural elucidation, and pharmacological characterization.

Historical Perspective

The study of cyclobuxine D began in the mid-20th century:

  • 1949: Initial isolation from Buxus sempervirens by Schlittler et al.

  • 1962: Structural determination by Brown and Kupchan

  • 1964: Complete stereochemical characterization and configuration studies

  • 1990s-2000s: Further pharmacological evaluations and derivative synthesis

  • Recent years: Renewed interest in analgesic and other therapeutic properties

Recent Advances

Contemporary research has focused on exploring the biological activities of cyclobuxine D and related compounds, particularly in:

  • Pain management

  • Cardiovascular protection

  • Potential anticancer applications

These investigations are elucidating the molecular mechanisms underlying its therapeutic effects and identifying novel applications .

Analytical Methods for Detection and Quantification

Various analytical techniques have been employed for the detection, identification, and quantification of cyclobuxine D in plant materials and pharmaceutical preparations.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) remain the primary techniques for analyzing cyclobuxine D. These methods allow for the separation and quantification of the compound from complex plant extracts or pharmaceutical formulations.

Spectroscopic Techniques

Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in structural elucidation and confirmation of cyclobuxine D. Mass spectrometry provides additional information on molecular weight and fragmentation patterns, facilitating identification in complex matrices .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator